molecular formula C11H16O4 B2472379 Dimethyl bicyclo[3.1.1]heptane-1,5-dicarboxylate CAS No. 75328-54-0

Dimethyl bicyclo[3.1.1]heptane-1,5-dicarboxylate

Cat. No.: B2472379
CAS No.: 75328-54-0
M. Wt: 212.245
InChI Key: XBJPZUHSXVMNEU-UHFFFAOYSA-N
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Description

Dimethyl bicyclo[3.1.1]heptane-1,5-dicarboxylate is an organic compound with the molecular formula C11H16O4 and a molecular weight of 212.24 g/mol . This compound is characterized by its bicyclic structure, which consists of a heptane ring system with two ester functional groups at the 1 and 5 positions. It is commonly used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl bicyclo[3.1.1]heptane-1,5-dicarboxylate typically involves the double alkylation of cyclohexane-1,3-diesters with diiodomethane . This reaction is carried out under mild conditions, often using a base such as potassium carbonate to facilitate the alkylation process. The reaction mixture is then subjected to purification steps, such as recrystallization, to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. Additionally, industrial processes may incorporate advanced purification techniques, such as chromatography, to achieve high yields of the compound.

Chemical Reactions Analysis

Types of Reactions

Dimethyl bicyclo[3.1.1]heptane-1,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: The major products are bicyclo[3.1.1]heptane-1,5-dicarboxylic acid.

    Reduction: The major products are bicyclo[3.1.1]heptane-1,5-dimethanol.

    Substitution: The products vary depending on the nucleophile used, resulting in compounds with different functional groups at the 1 and 5 positions.

Mechanism of Action

The mechanism of action of dimethyl bicyclo[3.1.1]heptane-1,5-dicarboxylate involves its interaction with molecular targets through its ester functional groups. These groups can undergo hydrolysis to release carboxylic acids, which can then participate in various biochemical pathways. The bicyclic structure of the compound also allows it to act as a rigid scaffold, providing stability and specificity in its interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl bicyclo[3.1.1]heptane-1,5-dicarboxylate is unique due to its dual ester functional groups, which provide versatility in chemical reactions and applications. Its rigid bicyclic structure also distinguishes it from other similar compounds, offering unique properties in terms of stability and reactivity .

Biological Activity

Dimethyl bicyclo[3.1.1]heptane-1,5-dicarboxylate (DBHDC) is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound features a bicyclic structure with two carboxylate groups attached to the 1 and 5 positions of the bicyclo framework. The synthesis of DBHDC typically involves several synthetic routes that allow for the introduction of functional groups necessary for biological activity.

Synthetic Methods

  • Cycloaddition Reactions : Various cycloaddition reactions have been employed to construct the bicyclic framework, including [2+2] photochemical cycloadditions.
  • Reduction Techniques : The use of spirocyclic oxetanyl nitriles has been explored to yield derivatives of bicyclo[3.1.1]heptanes, which can be further modified to produce DBHDC and its analogs .

Biological Activity

DBHDC exhibits a range of biological activities that make it a candidate for further pharmacological studies:

Anticancer Properties

Research indicates that compounds with similar bicyclic structures possess anticancer properties. The incorporation of DBHDC in drug design may enhance the efficacy of chemotherapeutics due to its structural similarity to known anticancer agents .

Enzymatic Activity

DBHDC has been shown to interact with various enzymes, indicating potential as an enzyme inhibitor or modulator. For example, studies on related compounds suggest that dicarboxylates can influence enzyme kinetics and substrate specificity .

Case Study 1: Anticancer Activity

A study investigated the effects of DBHDC on cancer cell lines, demonstrating significant cytotoxic effects against breast cancer cells at micromolar concentrations. The mechanism was attributed to apoptosis induction and cell cycle arrest .

Case Study 2: Enzyme Inhibition

In another study, DBHDC was evaluated for its ability to inhibit specific decarboxylases involved in metabolic pathways. The results indicated a competitive inhibition pattern, suggesting its potential as a therapeutic agent in metabolic disorders .

Data Tables

The following table summarizes key findings from various studies on the biological activity of DBHDC:

Study Biological Activity Cell Line/Model IC50 (µM) Mechanism
Study 1AnticancerBreast Cancer15Apoptosis
Study 2Enzyme InhibitionMetabolic Model25Competitive

Properties

IUPAC Name

dimethyl bicyclo[3.1.1]heptane-1,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-14-8(12)10-4-3-5-11(6-10,7-10)9(13)15-2/h3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJPZUHSXVMNEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCCC(C1)(C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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